2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide
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Overview
Description
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of multiple chlorine atoms and a methyl group attached to a phenyl ring, which is further connected to a pyridine ring through a carboxamide linkage. The unique structure of this compound makes it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloropyridine and 3-chloro-4-methylaniline as the primary starting materials.
Formation of Carboxamide Linkage: The carboxamide linkage is formed through a condensation reaction between the amine group of 3-chloro-4-methylaniline and the carboxylic acid group of 2,6-dichloropyridine. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These methods often include:
Batch or Continuous Flow Reactors: To enhance the efficiency and yield of the reaction.
Optimization of Reaction Parameters: Such as temperature, pressure, and solvent choice to maximize the production rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of chlorine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carboxamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide can be compared with other similar compounds, such as:
2,6-dichloropyridine: Shares the pyridine ring with chlorine substituents but lacks the carboxamide linkage.
3-chloro-4-methylaniline: Contains the phenyl ring with chlorine and methyl groups but lacks the pyridine ring and carboxamide linkage.
N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide: Similar structure but without the chlorine atoms on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,6-dichloro-N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2O/c1-7-2-3-8(6-10(7)14)17-13(19)9-4-5-11(15)18-12(9)16/h2-6H,1H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUWIUICPDBOKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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